N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
Description
N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thioether-linked acetamide group bearing a 4-fluorophenylamino moiety and a 4-isopropoxybenzamide substituent. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-12(2)28-16-9-3-13(4-10-16)18(27)23-19-24-25-20(30-19)29-11-17(26)22-15-7-5-14(21)6-8-15/h3-10,12H,11H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEYQVWUAJUYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and neuroprotective properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a benzamide moiety, which are known to contribute to various biological activities. The molecular formula of the compound is C20H22FN5O3S, indicating the presence of multiple functional groups that enhance its bioactivity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties . The thiadiazole moiety is particularly noted for its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Case Studies
- Thiadiazole Derivatives : A study on various thiadiazole derivatives demonstrated their efficacy against several cancer cell lines. For instance, compounds with the 1,3,4-thiadiazole structure showed IC50 values ranging from 3.58 to 15.36 µM against different cancer cell lines while maintaining lower toxicity towards normal cells .
- Mechanism of Action : The anticancer effect is attributed to the inhibition of DNA synthesis rather than direct apoptosis induction. This characteristic allows for selective targeting of cancer cells while sparing normal cells .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties . The compound's structure allows it to penetrate cellular membranes effectively.
| Activity | Target Organisms | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 25.17 |
| Escherichia coli | 43.55 | |
| Antifungal | Candida albicans | 30.00 |
Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Neuroprotective Activity
Recent investigations have highlighted the neuroprotective potential of thiadiazole derivatives, including this compound.
Research Findings
- Neuroprotection in vitro : A study evaluated the effects of related thiadiazole derivatives on neuronal cultures exposed to neurotoxic conditions (e.g., serum deprivation and glutamate exposure). The results indicated significant protective effects on neuronal viability .
- Blood-Brain Barrier Penetration : The ability of aminothiadiazoles to cross the blood-brain barrier suggests their potential application in treating neurodegenerative diseases .
Scientific Research Applications
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis and inhibit cell proliferation in various cancer cell lines. Similar compounds have shown efficacy against cancers by targeting cellular pathways involved in growth and survival.
- Antimicrobial Activity : Thiadiazole derivatives are recognized for their antimicrobial properties. This compound may inhibit the growth of various bacterial strains, contributing to its potential use as an antibiotic agent .
- Anti-inflammatory Effects : The structural characteristics of this compound suggest it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the applications of thiadiazole derivatives similar to this compound:
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The following table summarizes key structural analogs from and their physical properties:
- Chlorinated derivatives (e.g., 5j) show higher melting points (~138°C), suggesting stronger intermolecular interactions .
- Synthetic Yields : Benzylthio derivatives (e.g., 5m: 85% yield) are synthesized more efficiently than chlorinated analogs (5j: 82%), possibly due to superior reactivity of benzylthio intermediates .
Bioactivity Comparisons
- Anticancer Activity: Compound 4y (), a thiadiazole-acetamide derivative with a p-tolylamino group, exhibits potent activity against MCF-7 (IC₅₀ = 0.084 mmol/L) and A549 (IC₅₀ = 0.034 mmol/L) cells. The target compound’s 4-fluorophenylamino group may enhance selectivity due to fluorine’s electronegativity, though direct activity data are unavailable .
- Aromatase Inhibition : Compound 4y also inhibits aromatase (IC₅₀ = 0.062 mmol/L), suggesting thiadiazole-acetamide derivatives target hormone-dependent pathways. The isopropoxy group in the target compound could modulate steric interactions with enzyme active sites .
Functional Group Modifications
Thioether vs. Sulfonamide Linkages
- Thioether-Linked Derivatives (e.g., target compound, 5e–5m): These compounds generally exhibit moderate to high yields (68–88%) and tunable solubility via substituent choice. The thioether linkage enhances stability against hydrolysis compared to sulfonamides .
- Sulfonamide Derivatives (): N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide derivatives show broader antibacterial activity but lower synthetic yields (~60–75%) due to sulfonylation challenges .
Fluorophenyl vs. Halogenated Analogues
- 4-Fluorophenylamino Group (target compound): Fluorine’s inductive effects increase membrane permeability and metabolic stability compared to chlorinated (5j) or brominated analogs. For example, 5-(5-bromobenzofuran-2-yl)-oxadiazole (5d, ) has reduced solubility due to bromine’s bulk .
Tautomerism and Spectroscopic Profiles
- Tautomeric Behavior : highlights that 1,2,4-triazole-thione derivatives exist in thione tautomeric forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands. The target compound’s thiadiazole core lacks tautomerism, simplifying spectral interpretation .
- IR/NMR Signatures : The target compound’s acetamide group is expected to show νC=O at ~1680 cm⁻¹ (similar to ’s 5e–5m) and NH stretches at ~3300 cm⁻¹. ¹H NMR would display distinct signals for isopropoxy (δ 1.2–1.4 ppm, doublet) and fluorophenyl (δ 7.2–7.6 ppm) groups .
Preparation Methods
Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide with a carboxylic acid derivative. As detailed in US4416683A, reacting thiosemicarbazide with chloroacetyl chloride in tetrahydrofuran (THF) at 50–60°C for 6–8 hours yields 5-amino-1,3,4-thiadiazole-2-thiol. The reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon, followed by cyclodehydration. Purification via recrystallization from ethanol affords the thiol intermediate in 70–85% yield.
Synthesis of 2-Bromo-N-(4-fluorophenyl)acetamide
This intermediate is prepared by acylating 4-fluoroaniline with bromoacetyl bromide . In a dichloromethane (DCM) solution at 0–5°C, 4-fluoroaniline reacts with bromoacetyl bromide in the presence of triethylamine (TEA) as an acid scavenger. The product precipitates upon quenching with ice water and is isolated via filtration (yield: 88–92%).
4-Isopropoxybenzoyl Chloride Preparation
4-Isopropoxybenzoic acid is treated with thionyl chloride (SOCl₂) in benzene under reflux for 4–6 hours. The reaction generates the corresponding acid chloride, which is distilled under reduced pressure to remove excess SOCl₂. This intermediate is critical for subsequent acylation reactions.
Coupling and Functionalization Reactions
Thioether Formation: Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol
The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol undergoes nucleophilic substitution with 2-bromo-N-(4-fluorophenyl)acetamide in dimethylformamide (DMF) at 60–70°C. Potassium carbonate (K₂CO₃) is employed to deprotonate the thiol, enhancing nucleophilicity. The reaction is monitored via thin-layer chromatography (TLC) and typically completes within 3–4 hours, yielding 5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (85–90% yield).
Acylation of the Thiadiazole Amine
The final benzamide moiety is introduced via coupling 4-isopropoxybenzoyl chloride with the thiadiazole amine. Using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent in DCM, the reaction proceeds at room temperature for 12–16 hours. EEDQ activates the carboxylic acid derivative, facilitating amide bond formation without racemization. The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide (75–80% yield).
Optimization and Mechanistic Insights
Solvent and Temperature Effects
- Thiadiazole cyclization : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates.
- Thioether formation : DMF’s high polarity facilitates SN2 displacement, while temperatures >60°C prevent thiol oxidation.
- Acylation : EEDQ-mediated coupling in DCM minimizes side reactions, as DCM’s low polarity reduces hydrolysis of the acid chloride.
Side Reactions and Mitigation
- Over-alkylation : Controlled stoichiometry (1:1 molar ratio of thiol to alkylating agent) and excess K₂CO₃ prevent di-substitution.
- Acid chloride hydrolysis : Anhydrous conditions and rapid workup preserve reactivity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥98% purity, with retention time = 12.3 min.
Q & A
Basic Synthesis: What are the critical parameters for synthesizing this compound with high purity?
Answer:
The synthesis requires precise control of reaction conditions, including:
- Temperature : Optimal ranges (e.g., 60–90°C for cyclization steps) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility and reaction efficiency .
- Catalysts/Reagents : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation and bases (e.g., K₂CO₃) for nucleophilic substitutions .
- Reaction time monitoring : TLC or HPLC to track intermediate formation and prevent over-reaction .
Post-synthesis, purification via column chromatography or recrystallization ensures purity >95% .
Advanced Synthesis: How can multi-step synthesis be optimized to improve yields?
Answer:
Optimization strategies include:
- Stepwise protection/deprotection : Shielding reactive groups (e.g., amines) during heterocycle formation to prevent undesired cross-reactivity .
- Microwave-assisted synthesis : Accelerating reaction kinetics for steps like thiadiazole ring closure, reducing time from hours to minutes .
- Flow chemistry : Continuous processing for exothermic steps (e.g., POCl₃-mediated cyclization) to enhance reproducibility .
Yield improvements (from ~40% to 65%) are achievable by adjusting stoichiometry (1.2:1 molar ratios for limiting reagents) and using scavengers for byproduct removal .
Basic Characterization: Which analytical techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., fluorophenyl singlet at δ 7.2–7.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 489.12 [M+H]⁺) .
- IR spectroscopy : Key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, S–H at 2550 cm⁻¹) .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
Advanced Characterization: How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved?
Answer:
- Dynamic NMR experiments : Identify tautomerism or rotational barriers in thiadiazole rings causing split peaks .
- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals (e.g., isopropoxy methyl groups) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Basic Bioactivity: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cell viability assays : MTT/WST-1 on cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀) .
- Antimicrobial testing : Agar dilution for MIC determination against Gram+/Gram– bacteria .
Advanced Bioactivity: How can target-specific interactions (e.g., protein binding) be validated?
Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., BSA for plasma protein interaction studies) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- CRISPR-Cas9 knockout models : Validate target necessity by comparing activity in wild-type vs. knockout cell lines .
Data Contradictions: How to resolve discrepancies between in vitro and cellular activity data?
Answer:
- Solubility/pharmacokinetic profiling : Assess logP (e.g., >3 may reduce cellular uptake) and use surfactants (e.g., Pluronic F-68) to improve bioavailability .
- Metabolic stability assays : Liver microsome testing to identify rapid degradation (e.g., CYP450-mediated) .
- Orthogonal assays : Replace endpoint assays (e.g., MTT) with real-time impedance-based systems (e.g., xCELLigence) to capture dynamic responses .
Stability/Reactivity: What factors influence hydrolytic or oxidative degradation?
Answer:
- Hydrolysis : Thioamide and ester groups are pH-sensitive; stability studies in buffers (pH 1–9) identify degradation hotspots .
- Oxidation : Thioether moieties prone to sulfoxide/sulfone formation; antioxidants (e.g., BHT) or inert atmospheres (N₂) mitigate this .
- Light sensitivity : UV-vis spectroscopy to track photodegradation; amber glassware or light-exclusion protocols recommended .
In Vivo Testing: What considerations are critical for translating in vitro activity to animal models?
Answer:
- Formulation : Use biocompatible solvents (e.g., PEG-400/saline) for IP/IV administration; assess maximum tolerated dose (MTD) in pilot studies .
- Pharmacokinetics (PK) : LC-MS/MS to measure plasma half-life (t₁/₂), Cmax, and AUC .
- Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C) to track biodistribution and metabolite identification .
Mechanistic Studies: How to elucidate the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., fluorophenyl group in hydrophobic pockets) .
- Site-directed mutagenesis : Modify putative binding residues (e.g., EGFR Lys721) to validate docking predictions .
- Cryo-EM/X-ray co-crystallography : Resolve ligand-target complexes at <3 Å resolution for atomic-level insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
